molecular formula C8H5BrOS B15293018 2-Bromo-1-benzothiophen-7-ol

2-Bromo-1-benzothiophen-7-ol

Cat. No.: B15293018
M. Wt: 229.10 g/mol
InChI Key: LZBATWDUIKQDFT-UHFFFAOYSA-N
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Description

2-Bromo-1-benzothiophen-7-ol is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the seventh position on the benzothiophene ring. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzothiophene derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method results in the formation of benzothiophene motifs through a quaternary spirocyclization intermediate . Another approach involves the aryne reaction with alkynyl sulfides, which allows for the synthesis of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve metal-catalyzed reactions and the use of elaborate starting materials. These methods aim to achieve high yields and selectivity under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-benzothiophen-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-benzothiophen-7-ol and its derivatives have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-benzothiophen-7-ol involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and increasing the percentage of apoptotic and necrotic cell populations . The compound’s ability to interact with cellular proteins and enzymes is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-benzothiophen-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the benzothiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

2-bromo-1-benzothiophen-7-ol

InChI

InChI=1S/C8H5BrOS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4,10H

InChI Key

LZBATWDUIKQDFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=C2)Br

Origin of Product

United States

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